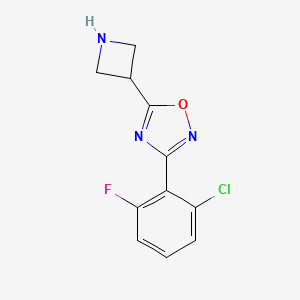

5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN3O/c12-7-2-1-3-8(13)9(7)10-15-11(17-16-10)6-4-14-5-6/h1-3,6,14H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPFAXJNRJRZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

Introduction of the Chlorofluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a suitable chlorofluorobenzene derivative is reacted with a nucleophile.

Construction of the Oxadiazole Ring: The oxadiazole ring is usually formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: N-oxides of the azetidine ring.

Reduction: Amines or other reduced derivatives of the oxadiazole ring.

Substitution: Various substituted derivatives of the chlorofluorophenyl group.

Scientific Research Applications

5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, particularly those targeting central nervous system disorders.

Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its unique structure.

Industrial Applications: It can be used in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The azetidine ring and oxadiazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The chlorofluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Trifluoromethylphenyl Substitution

The compound 5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (C₁₂H₁₀F₃N₃O, MW 269.226) replaces the chloro-fluorophenyl group with a trifluoromethylphenyl group .

- Key Differences: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the compound’s lipophilicity (logP) compared to the chloro-fluoro analog. Higher molecular weight (269.226 vs. ~250–265 for non-CF₃ analogs) may reduce solubility in aqueous media. Enhanced metabolic stability due to fluorine’s inductive effects, but reduced hydrogen-bonding capacity compared to chloro-fluoro substituents.

Methoxyethyl Substitution

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride (C₈H₁₄ClN₃O₂, MW 219.67) features a methoxyethyl group instead of an aromatic ring .

- Lower molecular weight (219.67 vs. ~270–400 for aromatic analogs) suggests enhanced solubility in polar solvents.

Salt Forms and Bioavailability

Oxalate Salt Derivatives

The oxalate salt 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate (C₁₇H₁₇ClFN₃O₅, MW 397.8) demonstrates the impact of salt formation .

- Key Differences: The oxalate counterion increases water solubility, facilitating formulation for intravenous administration. Molecular weight rises significantly (397.8 vs. ~270 for non-salt forms), which may affect membrane permeability.

Hydrochloride Salt

The hydrochloride salt 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride (MW 219.67) shows similar solubility benefits but retains a smaller molecular framework .

Heterocyclic Core Modifications

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole

Compounds like 5-[1,1-diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole () utilize a 1,3,4-oxadiazole core instead of 1,2,4-oxadiazole.

- Key Differences: The 1,3,4-oxadiazole isomer exhibits distinct electronic properties due to nitrogen positioning, altering resonance stabilization and dipole moments.

Physicochemical and Pharmacological Implications

Molecular Weight and Solubility

Biological Activity

5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an azetidine ring and a 1,2,4-oxadiazole moiety, which are known for their roles in various biological activities. The presence of the chloro-fluorophenyl group enhances its pharmacological potential.

| Property | Value |

|---|---|

| IUPAC Name | 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole |

| CAS Number | 1706462-19-2 |

| Molecular Formula | C₁₄H₁₃ClFN₃O₃ |

| Molecular Weight | 325.72 g/mol |

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit broad-spectrum antimicrobial properties. A study highlighted various derivatives of oxadiazoles showing significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a comparative study, derivatives of 1,2,4-oxadiazoles were tested against standard antibiotics. The results showed that certain derivatives had lower Minimum Inhibitory Concentration (MIC) values than traditional antibiotics.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole | 8 | 16 |

| Gentamicin | 16 | 32 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The mechanism often involves the inhibition of specific enzymes linked to cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit the activity of topoisomerase II and induce apoptosis in cancer cells.

Research Findings

In vitro studies demonstrated that 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole could significantly reduce the viability of various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

The proposed mechanism involves the inhibition of NF-kB signaling pathways which are crucial in inflammatory responses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole to improve yield and purity?

- Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For heterocyclic systems like oxadiazoles, cyclocondensation of amidoximes with carboxylic acid derivatives is a common route. Statistical analysis (e.g., ANOVA) can highlight critical factors affecting yield .

- Validation : Employ HPLC or GC-MS to monitor purity, and compare with synthetic protocols for structurally similar oxadiazoles (e.g., 5-(azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole) .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology : Combine NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve azetidine and oxadiazole ring protons. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C=N stretches in oxadiazoles at ~1600 cm⁻¹). Cross-reference with canonical SMILES and InChI data for validation .

- Data Interpretation : Compare spectral data with structurally analogous compounds, such as 3-phenyl-1,2,4-oxadiazole derivatives .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor hydrolytic stability via LC-MS in buffers (pH 1–13) over 24–72 hours.

- Contradiction Analysis : If discrepancies arise between predicted and observed stability (e.g., unexpected degradation at neutral pH), revisit computational models (e.g., quantum mechanical calculations for bond dissociation energies) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in biological systems or catalytic environments?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations can model interactions with biological targets (e.g., enzymes) or solvents .

- Validation : Compare computational results with experimental data (e.g., kinetic studies of nucleophilic substitution at the chloro-fluorophenyl group) .

Q. How can researchers resolve contradictions between in silico predictions and experimental results in reaction mechanism studies?

- Methodology : Apply reaction path search algorithms (e.g., artificial force induced reaction, AFIR) to explore alternative pathways. Validate using isotopic labeling (e.g., ¹⁸O tracing in oxadiazole formation) or in situ FT-IR to detect intermediates .

- Case Study : For discrepancies in activation energy estimates, recalibrate DFT functionals (e.g., B3LYP vs. M06-2X) and benchmark against experimental Arrhenius parameters .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity (e.g., anticancer, antimicrobial)?

- Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, and assess antimicrobial activity via microdilution (MIC/MBC). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate selectivity via comparative analysis with non-target cells .

- Data Interpretation : Use principal component analysis (PCA) to correlate structural features (e.g., electron-withdrawing chloro-fluorophenyl group) with bioactivity trends observed in similar oxadiazoles .

Q. How can researchers design experiments to study the compound’s role in catalytic or material science applications?

- Methodology : Investigate its coordination chemistry via UV-Vis titration with metal ions (e.g., Cu²⁺, Zn²⁺) to assess ligand potential. For material applications, analyze thermal stability (TGA) and electronic properties (cyclic voltammetry) .

- Advanced Design : Use combinatorial chemistry libraries to test derivatives for enhanced catalytic activity (e.g., Suzuki-Miyaura coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.